molecular formula C21H31NO3 B053133 2-(2-Cyanophenoxy)tetradecanoic acid CAS No. 116624-99-8

2-(2-Cyanophenoxy)tetradecanoic acid

Cat. No.: B053133
CAS No.: 116624-99-8
M. Wt: 345.5 g/mol
InChI Key: OXSHLGFCFRUJLZ-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)tetradecanoic acid is a synthetic fatty acid derivative comprising a 14-carbon saturated chain (tetradecanoic acid) with a 2-cyanophenoxy group attached at the second carbon. While direct studies on this compound are scarce in the provided evidence, its structure suggests applications in surfactant chemistry, bioactive molecule design, or metabolic studies.

Properties

CAS No.

116624-99-8

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

2-(2-cyanophenoxy)tetradecanoic acid

InChI

InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24)

InChI Key

OXSHLGFCFRUJLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N

Synonyms

2-(2-Cyanophenoxy)tetradecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetradecanoic Acid (Myristic Acid)

  • Structure : A straight-chain saturated fatty acid (C14:0) without substituents.
  • Physical Properties :
    • Melting point: 52–54°C
    • Boiling point: 250°C at 100 mm Hg
    • Hydrophobic, low solubility in polar solvents.
  • Biological Roles :
    • Found in microbial communities (e.g., elephant musth secretions) .
    • Present in human scent profiles as a referential compound for sex differentiation .
    • Accumulates as body fat but may influence cardiovascular health .

Comparison: The addition of the 2-cyanophenoxy group to tetradecanoic acid likely reduces crystallinity (lower melting point) and enhances polarity, improving solubility in organic solvents. Unlike myristic acid, the cyanophenoxy derivative may exhibit unique bioactivity due to its aromatic and cyano functionalities .

Unsaturated Tetradecenoic Acids (e.g., (Z)-5-Tetradecenoic Acid)

  • Structure: Tetradecanoic acid with double bonds (e.g., at C5 or C7 positions).
  • Biological Activity: Excites R58F10 neurons in Drosophila, unlike saturated tetradecanoic acid . Demonstrates pheromone-like specificity in neuronal assays .

Comparison: The 2-cyanophenoxy derivative lacks double bonds, which are critical for neuronal activation in unsaturated analogs. However, its cyano group may enable interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or dipole interactions .

Ethyl (2-Cyanophenoxy)acetate

  • Structure: Shorter-chain ester (acetic acid backbone) with a 2-cyanophenoxy group .
  • Physical Properties: Molecular mass: 205.213 g/mol . Likely more volatile than 2-(2-cyanophenoxy)tetradecanoic acid due to shorter chain length.
  • Applications : Used in organic synthesis; polar ester groups enhance reactivity .

Comparison: The tetradecanoic acid derivative’s longer chain increases hydrophobicity, making it more suitable for lipid-based applications (e.g., surfactants or membrane studies). The acetate analog’s smaller size favors volatility and solubility in less polar solvents .

Fatty Acid Derivatives in Plant Extracts

  • Examples: Moringa oleifera: Contains tetradecanoic acid as a minor component (2.12% peak area) alongside hexadecanoic acid (28.84%) . Kenger plant: Tetradecanoic acid is part of lipophilic extracts with dodecanoic and palmitic acids .

Comparison: Natural tetradecanoic acid derivatives lack cyanophenoxy groups but share roles in lipid metabolism. The synthetic this compound could mimic or interfere with these pathways due to structural similarity .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Tetradecanoic acid (Myristic acid) C₁₄H₂₈O₂ 228.37 52–54 Carboxylic acid
This compound* C₂₁H₂₉NO₃ 343.47 ~40–45 (inferred) Carboxylic acid, cyano, phenoxy
Ethyl (2-cyanophenoxy)acetate C₁₁H₁₁NO₃ 205.21 Not reported Ester, cyano, phenoxy

*Inferred based on structural analogs .

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